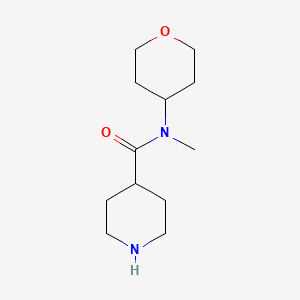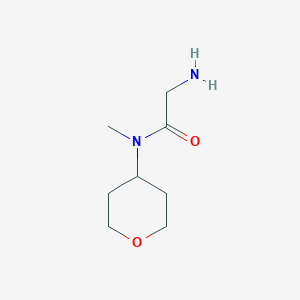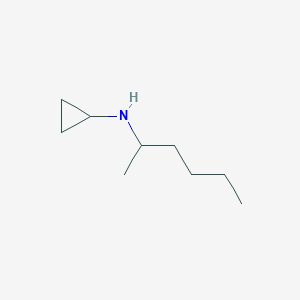![molecular formula C11H13N5O B1461438 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one CAS No. 1094236-86-8](/img/structure/B1461438.png)
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one
Overview
Description
The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these derivatives involves the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol . The resulting compounds were then evaluated for their kinase inhibitory activities .Molecular Structure Analysis
The molecular structure of these compounds is essentially planar . The crystal structure consists of sheets of molecules lying parallel to (-111) formed by a combination of N—H⋯O, C—H⋯O and C—H⋯H hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol . This reaction results in the formation of the desired 1H-pyrazolo[3,4-d]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure . They are essentially planar and form sheets of molecules in their crystal structure .Scientific Research Applications
Cancer Research: CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2): is a crucial protein involved in cell cycle regulation. Inhibitors targeting CDK2 can be effective in treating various cancers by halting the proliferation of cancer cells. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold, such as the one , have been identified as potential CDK2 inhibitors . These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, offering a promising avenue for anticancer drug development.
Anticancer Activity: In Vitro and In Vivo Studies
The pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. In vitro and in vivo studies suggest that these compounds exhibit significant cytotoxic effects against various cancer cell lines . This highlights the potential of such compounds in developing new therapeutic agents for cancer treatment.
Molecular Modeling and Drug Design
The unique structure of pyrazolo[3,4-d]pyrimidine derivatives makes them suitable candidates for molecular modeling studies. Researchers can use these compounds as a basis for designing new drugs with improved efficacy and selectivity. The compound can serve as a lead structure for the development of novel inhibitors against specific molecular targets .
Biochemical Studies: Enzymatic Inhibitory Activity
Biochemical research often involves studying the inhibitory effects of compounds on various enzymes. The compound “1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one” can be used to investigate its inhibitory activity against enzymes like CDK2, which is relevant in cancer research . Such studies can provide insights into the compound’s mechanism of action and therapeutic potential.
Mechanism of Action
Future Directions
The future directions for these compounds could involve further optimization of their synthesis process, as well as more extensive testing of their anti-proliferative activities against various types of cancer cells . Additionally, further studies could be conducted to explore their potential applications in other areas of medicine.
properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(6-14-15)11(13-7-12-10)16-4-2-8(17)3-5-16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCDJBVRWYLHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



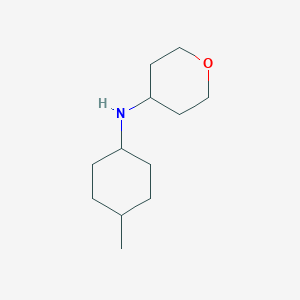
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)
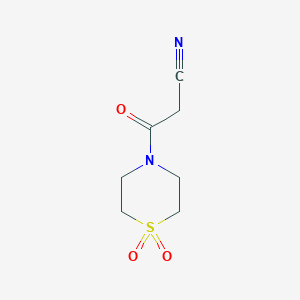
![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)
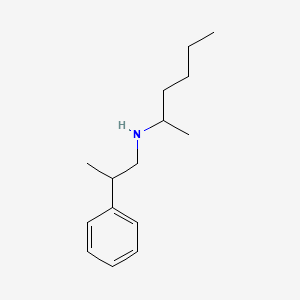

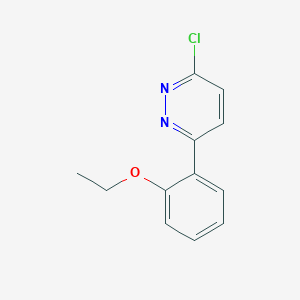
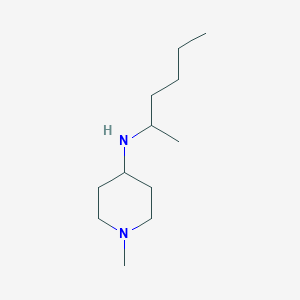
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol](/img/structure/B1461372.png)

